molecular formula C8H5BrClN3O2 B13131546 Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B13131546
M. Wt: 290.50 g/mol
InChI Key: SYSIOGPLSXMLGP-UHFFFAOYSA-N
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Description

Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is a halogenated pyrazolo[1,5-a]pyrimidine derivative characterized by a bromine atom at position 3, a chlorine atom at position 7, and a methyl ester group at position 3.

Properties

Molecular Formula

C8H5BrClN3O2

Molecular Weight

290.50 g/mol

IUPAC Name

methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C8H5BrClN3O2/c1-15-8(14)5-2-6(10)13-7(12-5)4(9)3-11-13/h2-3H,1H3

InChI Key

SYSIOGPLSXMLGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=NN2C(=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the reaction of appropriate pyrazole derivatives with brominating and chlorinating agents. One common method includes the bromination of 3-methylpyrazole followed by chlorination to introduce the chlorine atom at the 7-position. The carboxylate group is then introduced through esterification reactions using suitable carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and introduce new functional groups.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines with different functional groups.

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate serves as a lead compound in drug discovery. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing therapeutics aimed at treating conditions like cancer and inflammatory diseases. Research indicates that this compound can inhibit specific kinases involved in cancer progression and modulate inflammatory pathways.

Case Study: Kinase Inhibition
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate, showed significant inhibitory effects on certain kinases. This inhibition was linked to reduced cell proliferation in cancer models, highlighting the compound's potential as a therapeutic agent.

Chemical Research

Building Block for Synthesis
In chemical research, methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is utilized as a building block for synthesizing more complex molecules. Its reactivity allows for various chemical transformations, including coupling reactions facilitated by palladium catalysts and substitution reactions using strong bases or acids.

Synthesis Overview
The synthesis typically involves several steps:

  • Step 1: Formation of the pyrazolo[1,5-a]pyrimidine core.
  • Step 2: Introduction of the bromine and chlorine substituents.
  • Step 3: Carboxylation to obtain the final product.

These methods can be optimized for yield and purity depending on the desired application.

Material Science

Optical Applications
Recent studies have identified methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate derivatives as potential fluorophores due to their photophysical properties. These compounds can be employed as biomarkers in cellular imaging applications. For instance, they have been used to visualize lipid droplets in cancer cells, demonstrating versatility beyond traditional medicinal applications .

Comparison with Similar Compounds
The uniqueness of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is emphasized when compared to structurally similar compounds:

Compound NameStructural FeaturesSimilarity Index
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylateEthyl instead of methyl; different carboxylate position0.73
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidineLacks carboxylate group; different substitution pattern0.76
7-Chloropyrazolo[1,5-a]pyrimidineNo bromination; simpler structure0.84

The specific substitution pattern of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate imparts distinct chemical and biological properties that enhance its potential applications in both medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, thereby affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s unique combination of bromo (position 3) and chloro (position 7) substituents distinguishes it from related derivatives. Below is a comparative analysis with structurally similar compounds:

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Properties/Applications Reference
Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate Br (3), Cl (7), COOCH₃ (5) Hypothetical Not reported Potential kinase/cathepsin inhibition
Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 2365242-43-7) Cl (7), CH₃ (2), COOCH₂CH₃ (5) 239.66 Not reported Building block for drug discovery
tert-Butyl 3-bromo-5-(4'-dimethylcarbamoylbiphenyl)pyrazolo[1,5-a]pyrimidin-7-ylcarbamate Br (3), tert-butyl carbamate (7) 627.17 Semi-solid Biologically active intermediate
Methyl 7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3a) Ph (3), O (7), COOCH₃ (5) Calculated 156–157 High yield (87%), structural studies
2-(Benzyloxymethyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine (18) Cl (5,7), BnOCH₂ (2) Not reported Not reported Intermediate for morpholine derivatives

Key Observations :

  • Halogen Effects : Bromine at position 3 enhances electrophilicity, making the compound more reactive toward nucleophilic substitution compared to chloro-substituted analogs (e.g., CAS 2365242-43-7) . The chloro group at position 7 may improve metabolic stability compared to oxo or hydroxyl groups .
  • Ester Groups : The methyl ester at position 5 is common in bioactive derivatives, facilitating cell permeability and hydrolysis to active carboxylic acids in vivo .

Comparison of Yields :

  • Brominated derivatives typically achieve higher yields (85–94%) than dichlorinated analogs (38%) due to the efficiency of NBS .
  • Ultrasonic methods improve reaction times and yields compared to traditional heating .
Spectroscopic and Physical Properties
  • NMR Trends : Bromo substituents cause distinct downfield shifts in ¹H NMR (e.g., δ 8.61 ppm for tert-butyl 3-bromo derivatives ), whereas chloro groups induce moderate deshielding.
  • Melting Points: Halogenated derivatives (e.g., 3i: 163–164°C ) generally exhibit higher melting points than non-halogenated analogs (e.g., 3a: 156–157°C ), attributed to increased molecular symmetry and halogen bonding.

Biological Activity

Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesis methods, and its interactions with various biological targets.

Chemical Structure and Properties

Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate features a unique pyrazolo[1,5-a]pyrimidine core with specific substitutions that contribute to its biological activity. The molecular formula is C_9H_7BrClN_3O_2, and it includes a bromine atom at the 3-position, a chlorine atom at the 7-position, and a carboxylate group at the 5-position. This structural configuration is critical for its interaction with biological targets.

Biological Activity

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family exhibit significant biological properties, including:

  • Anticancer Activity : Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate has been studied for its potential to inhibit specific kinases involved in cancer progression. For instance, it has shown effectiveness against Pim-1 and Flt-3 kinases, which are implicated in various malignancies. In vitro studies demonstrated that this compound could suppress the phosphorylation of BAD protein, indicating its role in apoptosis pathways .
  • Enzyme Inhibition : The compound acts as a dual inhibitor of CDK2/TRKA pathways, showing broad-spectrum anticancer activity with a mean growth inhibition (GI%) of 43.9% across multiple cancer cell lines . Its selectivity profile also suggests it may have fewer off-target effects compared to other kinase inhibitors .

Synthesis Methods

The synthesis of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves several key steps:

  • Formation of Pyrazolo[1,5-a]pyrimidine Core : The initial step often includes the reaction of appropriate halogenated precursors under palladium-catalyzed conditions to form the pyrazolo[1,5-a]pyrimidine scaffold.
  • Substitution Reactions : Subsequent reactions involve substitution at the 3 and 7 positions using strong bases or acids to introduce bromine and chlorine atoms respectively.
  • Carboxylation : Finally, the introduction of the carboxylate group at the 5-position is achieved through standard carboxylation techniques.

Case Studies and Research Findings

Several studies have highlighted the biological activity of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate:

  • A study focused on dual inhibitors for CDK2/TRKA pathways found that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant anticancer properties .
  • Another investigation reported that certain pyrazolo[1,5-a]pyrimidines demonstrated potent inhibition against Pim-1 kinase with selectivity over other kinases in a panel of 119 tested .

Comparative Analysis

To better understand the uniqueness of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate compared to related compounds, a comparative analysis was conducted:

Compound NameStructural FeaturesSimilarity Index
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylateEthyl instead of methyl; different position of carboxylate0.73
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidineLacks the carboxylate group; different substitution pattern0.76
7-Chloropyrazolo[1,5-a]pyrimidineNo bromination; simpler structure0.84
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylateEthyl group; different substitution at position 30.67

This table illustrates how methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate stands out due to its specific substitution pattern that enhances its biological properties.

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